{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride
CAS No.: 2091952-85-9
Cat. No.: VC5015072
Molecular Formula: C8H13ClO3S
Molecular Weight: 224.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091952-85-9 |
|---|---|
| Molecular Formula | C8H13ClO3S |
| Molecular Weight | 224.7 |
| IUPAC Name | 6-oxaspiro[3.4]octan-7-ylmethanesulfonyl chloride |
| Standard InChI | InChI=1S/C8H13ClO3S/c9-13(10,11)5-7-4-8(6-12-7)2-1-3-8/h7H,1-6H2 |
| Standard InChI Key | WHXGJRGHWKAILA-UHFFFAOYSA-N |
| SMILES | C1CC2(C1)CC(OC2)CS(=O)(=O)Cl |
Introduction
Structural Identification and Nomenclature
Core Architecture
The compound’s defining feature is its 6-oxaspiro[3.4]octane scaffold, a bicyclic system comprising a tetrahydrofuran ring (oxygen at position 6) fused to a cyclobutane moiety via a spiro junction at carbon 7. The methanesulfonyl chloride group (–SO₂Cl) is appended to the spiro carbon, creating a sterically congested electrophilic center .
Table 1: Reported Molecular Identifiers
The variance in molecular formulas suggests potential differences in hydration states or stereochemical assignments. For instance, the Chemsrc entry includes an additional oxygen atom, possibly indicating a ketone or epoxide subgroup absent in the ChemBK structure .
Synthesis and Derivatization
Synthetic Routes
The synthesis of {6-oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride is inferred from analogous spirocyclic sulfonyl halides. A 2025 study detailed the preparation of 7-(iodomethyl)-6-oxaspiro[3.4]octane, which undergoes nucleophilic displacement with sulfonyl chlorides. Key steps include:
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Spirocyclization: Cyclization of γ,δ-epoxy alcohols under acidic conditions forms the oxaspiro[3.4]octane core.
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Halogenation: Iodination at the spiro carbon using HI or I₂ in the presence of PPh₃ .
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Sulfonylation: Reaction of the iodomethyl intermediate with sulfur dioxide and chlorine gas yields the sulfonyl chloride .
Table 2: Representative Synthetic Pathway
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | H₂SO₄, THF, 0°C → rt | Epoxy alcohol → Spirocyclic ether |
| 2 | HI, PPh₃, CH₂Cl₂, −20°C | 7-(Iodomethyl)-6-oxaspiro[3.4]octane |
| 3 | SO₂(g), Cl₂(g), DMF, 40°C | Target sulfonyl chloride |
Functionalization Strategies
The sulfonyl chloride group enables diverse derivatization:
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Nucleophilic substitution: Amines or alcohols displace chloride to form sulfonamides or sulfonate esters .
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Cross-coupling: Palladium-catalyzed reactions introduce aryl or heteroaryl groups at the sulfonyl center .
Physicochemical Properties
Experimental data for {6-oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride are sparse, but its fluoride analog offers predictive insights:
Table 3: Inferred Physicochemical Profile
| Property | Value (Chloride) | Fluoride Analog |
|---|---|---|
| Physical State | Liquid (predicted) | Liquid |
| Boiling Point | Not reported | Not reported |
| Stability | Moisture-sensitive | Hygroscopic |
| Solubility | Polar aprotic solvents | DMSO, DMF |
The compound’s reactivity is dominated by the electrophilic sulfonyl chloride group, necessitating anhydrous handling and low-temperature storage .
Applications in Medicinal Chemistry
Drug Discovery Intermediates
{6-Oxaspiro[3.4]octan-7-yl}methanesulfonyl chloride is pivotal in constructing spirocyclic pharmacophores. A 2016 patent disclosed fumagillol-derived spirocycles for obesity treatment, where sulfonyl chlorides act as leaving groups in SN2 reactions.
Bioconjugation
The sulfonyl chloride’s affinity for amine residues facilitates protein labeling. For example, it conjugates with lysine side chains in antibodies to create targeted drug conjugates .
Future Directions
Analytical Characterization
High-resolution mass spectrometry (HRMS) and X-ray crystallography are needed to resolve structural ambiguities between reported CAS entries .
Expanded Synthetic Utility
Exploration of enantioselective synthesis could yield chiral spirocycles for asymmetric catalysis or enantiopure pharmaceuticals .
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